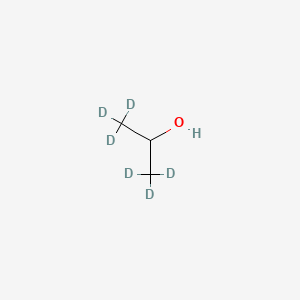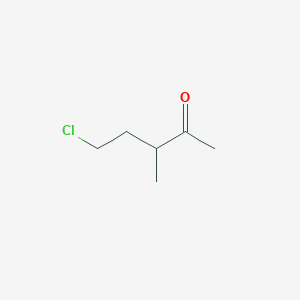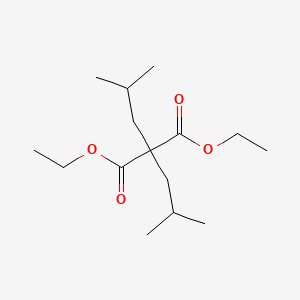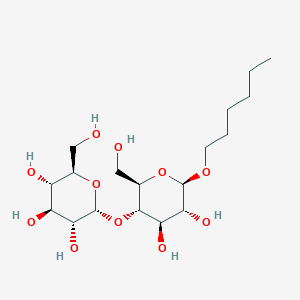
Methyl 2-chloro-6-methoxynicotinate
Descripción general
Descripción
Methyl 2-chloro-6-methoxynicotinate (MCMN) is a synthetic compound that has been used in research for a variety of applications. It is an important intermediate in the synthesis of several compounds, and has been investigated for its potential use in the development of new drugs. MCMN has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks in Organic Chemistry
Methyl 2-chloro-6-methoxynicotinate has been utilized in the synthesis of various organic compounds. For instance, Jeges et al. (2011) reported the first synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones. This synthesis involved microwave-induced regioselective methoxylation and esterification, showing the compound's utility in creating complex organic structures (Jeges et al., 2011).
Herbicide Metabolism and Environmental Impact
Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides, including compounds structurally similar to methyl 2-chloro-6-methoxynicotinate, in human and rat liver microsomes. Their findings contribute to understanding the environmental and biological impact of such herbicides, indicating the importance of metabolic pathways in their degradation (Coleman et al., 2000).
Photodimerization Reactions
Sakamoto et al. (2002) explored the photochemical reactions of 2-alkoxynicotinic acid alkyl esters, closely related to methyl 2-chloro-6-methoxynicotinate. Their research focused on understanding the formation of cage-type photodimers, which has implications in photophysics and photochemistry (Sakamoto et al., 2002).
Therapeutic Compound Synthesis
Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, a derivative related to methyl 2-chloro-6-methoxynicotinate. This compound is an intermediate in creating non-steroidal anti-inflammatory agents, highlighting its role in pharmaceutical synthesis (Xu & He, 2010).
Propiedades
IUPAC Name |
methyl 2-chloro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMMBHZPESWUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442075 | |
| Record name | methyl 2-chloro-6-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methoxynicotinate | |
CAS RN |
95652-77-0 | |
| Record name | methyl 2-chloro-6-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


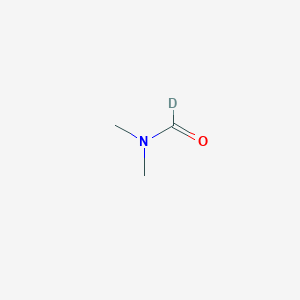
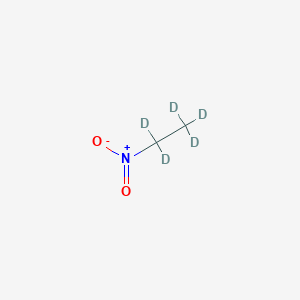

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)

